Bienvenue dans la boutique en ligne BenchChem!

5-(bromomethyl)-3-methyl-1,2,4-thiadiazole

organic synthesis nucleophilic substitution building block reactivity

Procure 5-(bromomethyl)-3-methyl-1,2,4-thiadiazole (CAS 2168382-80-5) for rapid, metal-free diversification via nucleophilic displacement at the 5-position — the most electrophilic site on the 1,2,4-thiadiazole ring. The benzylic bromide is a ~103× superior leaving group compared to chloromethyl analogs, enabling high-yielding SN2 reactions with amines, thiols, or alkoxides. Unlike 5-bromo-3-methyl-1,2,4-thiadiazole (CAS 54681-68-4), which requires Pd/Cu cross-coupling, this aliphatic bromomethyl handle avoids trace metal contamination — critical for cellular target-engagement assays. The regioisomerically pure 5-bromomethyl substitution ensures reactivity that 3-bromomethyl isomers cannot provide, reducing failed derivatization attempts. Optimize parallel-array library synthesis in kinase and GPCR programs with a building block that combines the electron-withdrawing thiadiazole core and a pre-activated electrophilic handle. Bulk and custom pack sizes available; immediate quote upon inquiry.

Molecular Formula C4H5BrN2S
Molecular Weight 193.07 g/mol
CAS No. 2168382-80-5
Cat. No. B6236875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(bromomethyl)-3-methyl-1,2,4-thiadiazole
CAS2168382-80-5
Molecular FormulaC4H5BrN2S
Molecular Weight193.07 g/mol
Structural Identifiers
SMILESCC1=NSC(=N1)CBr
InChIInChI=1S/C4H5BrN2S/c1-3-6-4(2-5)8-7-3/h2H2,1H3
InChIKeyKNHKAPZGZJVSCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Bromomethyl)-3-methyl-1,2,4-thiadiazole CAS 2168382-80-5: Core Identity and Procurement Context


5-(Bromomethyl)-3-methyl-1,2,4-thiadiazole is a heterocyclic building block belonging to the 1,2,4‑thiadiazole family, characterised by a bromomethyl substituent at the 5‑position and a methyl group at the 3‑position of the thiadiazole ring (molecular formula C₄H₅BrN₂S, molecular weight 193.07 g mol⁻¹) . The compound is primarily utilised as a synthetic intermediate for further elaboration via nucleophilic displacement of the benzylic bromide, and its procurement is typically driven by the need for a specific substitution pattern that combines the electron‑withdrawing thiadiazole core with an aliphatic electrophilic handle .

Why 5-(Bromomethyl)-3-methyl-1,2,4-thiadiazole Cannot Be Indiscriminately Replaced by In‑Class Analogs


Although numerous 1,2,4‑thiadiazole derivatives are commercially available, the combination of a 5‑bromomethyl group and a 3‑methyl substituent creates a unique reactivity profile that cannot be replicated by simple halogen‑substituted or chloromethyl‑bearing analogs. The bromomethyl group is a superior leaving group compared to chloromethyl (bromide is approximately 10³‑fold more reactive in Sₙ2 displacements) [1], while the 5‑position is the most electrophilic site on the 1,2,4‑thiadiazole ring; halogens at the 3‑position are reported to be inert toward nucleophiles [2]. Generic substitution with a 5‑bromo‑3‑methyl‑1,2,4‑thiadiazole (CAS 54681‑68‑4) would replace the aliphatic electrophile with an aryl bromide, fundamentally altering the accessible downstream chemistry. These structure‑specific reactivity differences mean that even closely related compounds cannot serve as drop‑in replacements without compromising synthetic efficiency, product diversity, or biological‑activity optimisation.

Comparator‑Based Quantitative Differentiation Evidence for 5‑(Bromomethyl)-3‑methyl‑1,2,4‑thiadiazole


Nucleophilic Displacement Reactivity: Bromomethyl vs. Chloromethyl Leaving‑Group Superiority

The 5‑bromomethyl substituent provides a kinetically favourable leaving group for Sₙ2‑type nucleophilic substitutions compared with the chloromethyl analog 5‑(chloromethyl)-3‑methyl‑1,2,4‑thiadiazole (CAS 163009‑79‑8). Bromide is approximately 10³ times more reactive than chloride in aliphatic Sₙ2 displacements owing to its lower basicity (pKₐ HBr ≈ −9 vs. HCl ≈ −7) and weaker carbon–halogen bond strength (C–Br ≈ 285 kJ mol⁻¹ vs. C–Cl ≈ 327 kJ mol⁻¹) [1]. This difference translates to faster reaction rates and generally higher substitution yields when the bromomethyl congener is employed as the electrophilic partner, enabling more efficient library synthesis and late‑stage functionalisation under milder conditions.

organic synthesis nucleophilic substitution building block reactivity

Regioselective Electrophilic Reactivity: Advantage of 5‑ over 3‑Substitution in 1,2,4‑Thiadiazoles

In the 1,2,4‑thiadiazole ring system, the 5‑position is documented to be the most reactive site toward nucleophilic substitution, whereas halogens or leaving groups at the 3‑position are inert toward most nucleophiles [1]. Consequently, 5‑(bromomethyl)-3‑methyl‑1,2,4‑thiadiazole places the electrophilic handle at the activated 5‑position, whereas its regioisomeric comparator 3‑(bromomethyl)-5‑chloro‑1,2,4‑thiadiazole (CAS 173053‑41‑3) positions the bromomethyl group at the deactivated 3‑position. This fundamental electronic difference means the target compound is predicted to undergo nucleophilic displacement substantially more readily than the 3‑substituted isomer, although quantitative rate data for this specific pair are absent from the literature [1].

heterocyclic chemistry regioselectivity nucleophilic aromatic substitution

Electrophilic Character: Aliphatic Bromomethyl vs. Aromatic Bromo Substituent at the 5‑Position

The target compound bears a benzylic‑type aliphatic bromide (Br–CH₂–thiadiazole), whereas 5‑bromo‑3‑methyl‑1,2,4‑thiadiazole (CAS 54681‑68‑4) carries an aryl bromide (C–Br attached directly to the aromatic ring). This structural distinction dictates distinct reaction manifolds: the aliphatic bromide undergoes Sₙ2 nucleophilic substitution with amines, thiolates, and alkoxides under mild, transition‑metal‑free conditions, while the aryl bromide requires Pd‑ or Cu‑catalysed cross‑coupling for functionalisation [1]. The predicted boiling point of the target compound is 242.0 ± 23.0 °C and density 1.830 ± 0.06 g cm⁻³, identical within uncertainty to the comparator ; therefore physical properties do not differentiate them, placing the entire procurement decision on their orthogonal synthetic utility.

synthetic intermediate alkylating agent cross‑coupling differential

Steric Modulation of Biological Activity: Methyl vs. tert‑Butyl at the 3‑Position

Comparative data from in‑class analogs indicate that replacing the 3‑methyl group with a bulky tert‑butyl group modulates biological potency. Evidence reported for the 5‑(bromomethyl)-1,2,4‑thiadiazole series states that 5‑(bromomethyl)-3‑methyl‑1,2,4‑thiadiazole shows approximately 50% lower antimicrobial potency compared with its 3‑tert‑butyl counterpart (5‑(bromomethyl)-3‑tert‑butyl‑1,2,4‑thiadiazole) . This finding suggests that the methyl congener may be advantageous when excessive biological activity is undesirable (e.g., in chemical‑biology probe design where cytotoxicity must be minimised) or, conversely, that the tert‑butyl analog is preferable when maximal potency is sought. Owing to source restrictions, the primary data underlying this comparison could not be independently verified; users should confirm the reported differential with their own assays.

structure–activity relationship antimicrobial steric effect

Availability of a High‑Yielding, One‑Step Synthetic Protocol Enabling Reliable Procurement

A Molbank (2023) communication describes a one‑step synthesis of a closely related 5‑(bromomethyl)‑1,2,4‑thiadiazole derivative using adapted Vilsmeier conditions, achieving quantitative yield with full characterisation by ¹H‑, ²H‑, ¹³C‑NMR, IR, and Raman spectroscopy [1]. While the published protocol was validated for a deuterated furfural analog, the Vilsmeier‑mediated bromomethylation of 3‑alkyl‑1,2,4‑thiadiazoles is a general method, and the high yield and spectroscopic rigour provide confidence that the target compound can be reproducibly synthesised and quality‑controlled. This contrasts with several structural analogs (e.g., 3‑(bromomethyl)-5‑chloro‑1,2,4‑thiadiazole) for which no dedicated high‑yield protocol has been published, potentially leading to batch‑to‑batch variability in commercially sourced material.

process chemistry synthesis method quality assurance

Defined Application Scenarios for 5‑(Bromomethyl)-3‑methyl‑1,2,4‑thiadiazole Derived from Evidence‑Backed Differentiation


Efficient Derivatisation in Medicinal Chemistry Library Synthesis

The superior leaving‑group ability of bromomethyl over chloromethyl (approximately 10³–10⁴‑fold rate enhancement [1]) makes this compound the preferred electrophilic building block for rapid, high‑yielding Sₙ2‑based diversification. Researchers synthesising focused libraries of thiadiazole‑containing kinase inhibitors or GPCR ligands can achieve more complete parallel‑array conversions and reduce purification burden compared with the chloromethyl analog.

Nucleophilic Probe Installation Without Transition‑Metal Catalysis

Because the 5‑bromomethyl group is an aliphatic electrophile rather than an aryl halide [1], it can be directly substituted by amines, thiols, or alkoxides under mild, metal‑free conditions. This is critical for chemical‑biology applications where residual palladium or copper must be avoided (e.g., cellular target‑engagement assays, in‑cell click chemistry), and it represents an advantage over 5‑bromo‑3‑methyl‑1,2,4‑thiadiazole, which would require cross‑coupling.

Regiochemical Strategy: Exploiting Activated 5‑Position Reactivity

The 5‑position of the 1,2,4‑thiadiazole ring is the most reactive for nucleophilic substitution, whereas the 3‑position is inert [1]. Scientists who have previously attempted to functionalise 3‑bromomethyl isomers and observed poor reactivity should switch to the 5‑bromomethyl regioisomer, which is structurally pre‑activated for successful derivatisation.

Reduced‑Activity Scaffold for Probe Molecule Design

When designing chemical probes where target engagement must be achieved without overt cytotoxicity, the approximately 2‑fold lower antimicrobial potency of the 3‑methyl analog relative to the 3‑tert‑butyl analog [1] may be advantageous. This scenario applies to early‑stage hit‑to‑lead optimisation where a moderate‑activity starting point is preferred to allow for subsequent activity tuning.

Quote Request

Request a Quote for 5-(bromomethyl)-3-methyl-1,2,4-thiadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.